molecular formula C26H37N5O2 B14106101 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106101
M. Wt: 451.6 g/mol
InChI Key: BELCXSPCJZQGPI-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimido[1,2-g]purines. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with a 3,5-dimethylphenyl group, a nonyl chain, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine derivative and introduce the 3,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The nonyl chain can be introduced via a nucleophilic substitution reaction, and the final product is obtained through cyclization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nonyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimido[1,2-g]purine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The structural features of the compound make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonyl chain and the 3,5-dimethylphenyl group differentiates it from similar compounds, potentially leading to unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-13-31-24(32)22-23(28(4)26(31)33)27-25-29(14-12-15-30(22)25)21-17-19(2)16-20(3)18-21/h16-18H,5-15H2,1-4H3

InChI Key

BELCXSPCJZQGPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C

Origin of Product

United States

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